molecular formula C21H25NO4S B12129275 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide

Cat. No.: B12129275
M. Wt: 387.5 g/mol
InChI Key: IQGPKARFCUBZNK-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide typically involves multiple steps, starting with the preparation of the core tetrahydrothiophene ring. This is followed by the introduction of the benzyl and propoxybenzamide groups through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include benzyl chloride, propoxybenzoyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides and sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
  • N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-propoxybenzamide

InChI

InChI=1S/C21H25NO4S/c1-2-13-26-20-10-8-18(9-11-20)21(23)22(15-17-6-4-3-5-7-17)19-12-14-27(24,25)16-19/h3-11,19H,2,12-16H2,1H3

InChI Key

IQGPKARFCUBZNK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

Origin of Product

United States

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